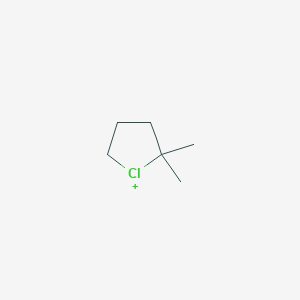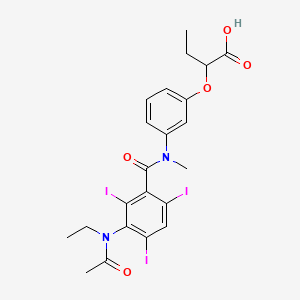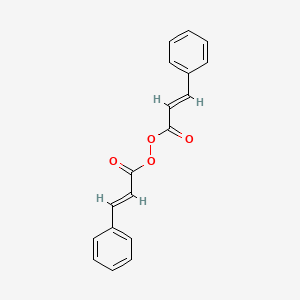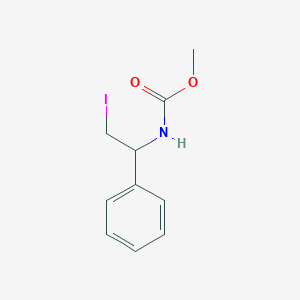
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is an organic compound with the molecular formula C14H18 It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their distinctive blue color
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl and methyl-substituted cycloheptatriene derivatives with suitable reagents to form the azulene core. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted azulenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of azulenes and their derivatives.
Biology: Research into its potential biological activities, such as anti-inflammatory or antimicrobial properties, is ongoing.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
Mecanismo De Acción
The mechanism by which 5-Ethyl-3,8-dimethyl-1,6-dihydroazulene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color.
1,4-Dimethylazulene: A derivative with two methyl groups at positions 1 and 4.
7-Ethyl-3,6-dihydro-1,4-dimethylazulene: A closely related compound with similar structural features.
Uniqueness
5-Ethyl-3,8-dimethyl-1,6-dihydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for studying structure-activity relationships and developing new applications in various fields.
Propiedades
Número CAS |
18454-88-1 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
5-ethyl-3,8-dimethyl-1,6-dihydroazulene |
InChI |
InChI=1S/C14H18/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-6,9H,4,7-8H2,1-3H3 |
Clave InChI |
NVMJWYJTLVURAS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CC=C2C)C(=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



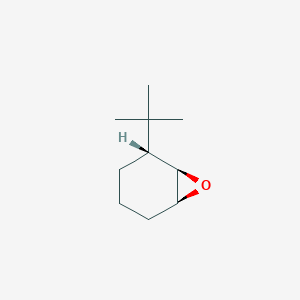
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
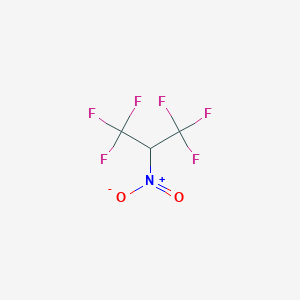

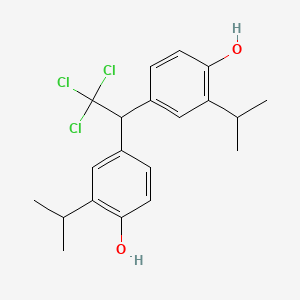

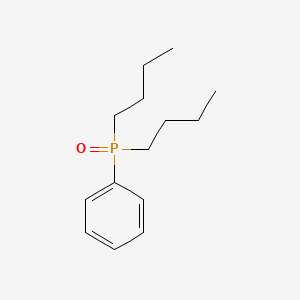
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
